1,3-Dimethoxy-1,3,3a,4,7,7a-hexahydro-4,7-ethano-2-benzofuran
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Overview
Description
1,3-Dimethoxy-1,3,3a,4,7,7a-hexahydro-4,7-ethano-2-benzofuran is a complex organic compound with a unique structure that includes a benzofuran ring fused with a hexahydro-ethano moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-1,3,3a,4,7,7a-hexahydro-4,7-ethano-2-benzofuran typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by methoxylation to introduce the methoxy groups. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. The use of green chemistry principles is often emphasized to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-1,3,3a,4,7,7a-hexahydro-4,7-ethano-2-benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1,3-Dimethoxy-1,3,3a,4,7,7a-hexahydro-4,7-ethano-2-benzofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-1,3,3a,4,7,7a-hexahydro-4,7-ethano-2-benzofuran involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and the benzofuran ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
- 5,6-Dimethyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-
Uniqueness
1,3-Dimethoxy-1,3,3a,4,7,7a-hexahydro-4,7-ethano-2-benzofuran is unique due to its specific substitution pattern and the presence of methoxy groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
89701-53-1 |
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Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3,5-dimethoxy-4-oxatricyclo[5.2.2.02,6]undec-8-ene |
InChI |
InChI=1S/C12H18O3/c1-13-11-9-7-3-5-8(6-4-7)10(9)12(14-2)15-11/h3,5,7-12H,4,6H2,1-2H3 |
InChI Key |
WQEPBJWCVSIYIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2C3CCC(C2C(O1)OC)C=C3 |
Origin of Product |
United States |
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